[(E)-2-Aminoethenyl]dimethylamine

Catalog No.
S1521660
CAS No.
1314992-35-2
M.F
C4H10N2
M. Wt
86.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(E)-2-Aminoethenyl]dimethylamine

CAS Number

1314992-35-2

Product Name

[(E)-2-Aminoethenyl]dimethylamine

IUPAC Name

(E)-N',N'-dimethylethene-1,2-diamine

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

InChI

InChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+

InChI Key

ZOKQZNQOBOLHCA-ONEGZZNKSA-N

SMILES

CN(C)C=CN

Canonical SMILES

CN(C)C=CN

Isomeric SMILES

CN(C)/C=C/N

"[(E)-2-Aminoethenyl]dimethylamine," also known as N,N-dimethylallylamine (DMAA), is a small organic molecule containing an amine functional group and a double bond. While not naturally occurring, DMAA has gained interest in scientific research for various potential applications.

Potential Applications in Biomedical Research

  • Neuromodulatory effects: Studies suggest DMAA may interact with neurotransmitters like dopamine and norepinephrine, potentially influencing mood, cognition, and performance. However, the evidence is limited and inconclusive, and further research is needed to understand its specific effects and mechanisms of action.
  • Muscle growth and performance: Some studies have investigated DMAA's potential to promote muscle growth and enhance exercise performance. However, the findings are mixed, and concerns exist regarding its safety and potential health risks. Due to these concerns, many sports organizations have banned DMAA use.

Research Challenges and Considerations

  • Limited high-quality research: Most available studies are small, uncontrolled, or lack methodological rigor, making it difficult to draw reliable conclusions.
  • Potential for side effects: Concerns exist regarding DMAA's potential for adverse effects, including cardiovascular issues, increased blood pressure, and even death, especially at high doses or in combination with other stimulants.
  • Ethical considerations: The potential for performance-enhancing effects raises ethical concerns about its use in sports and research settings.

[(E)-2-Aminoethenyl]dimethylamine is an organic compound characterized by its amine functional group and a double bond between the carbon atoms adjacent to the amino group. Its chemical structure can be represented as follows:

  • Molecular Formula: C₄H₁₁N
  • IUPAC Name: (E)-N,N-dimethyl-2-aminoethenamine

The compound features a vinyl group (C=C) attached to a dimethylamino group, contributing to its reactivity and potential biological activity. The presence of the amino group enhances its ability to engage in various

The mechanism of action of DMAA regarding its purported ergogenic effects remains unclear and requires further investigation []. Some hypotheses suggest it might influence neurotransmitter activity or increase blood flow, but these require confirmation.

Concerns exist regarding the safety of DMAA supplementation, with potential risks including:

  • Increased heart rate and blood pressure [].
  • Neurological effects such as headaches and anxiety [].
  • Liver damage in some cases [].

Due to these concerns, some countries have banned DMAA in dietary supplements [].

, including:

  • Michael Addition: The compound can act as a nucleophile, adding to electrophilic centers such as α,β-unsaturated carbonyl compounds. This reaction is often facilitated under basic conditions or with the aid of catalysts .
  • Amination Reactions: It can undergo further amination reactions, where it reacts with other electrophiles to form more complex amines.
  • Condensation Reactions: The compound can also participate in condensation reactions, forming imines or other nitrogen-containing heterocycles when reacted with aldehydes or ketones.

Research indicates that compounds similar to [(E)-2-Aminoethenyl]dimethylamine exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes.
  • Antidepressant Activity: Certain analogs have been investigated for their potential in treating mood disorders, possibly through modulation of neurotransmitter systems .
  • Cytotoxic Effects: Studies have suggested that related compounds may possess cytotoxic properties against cancer cell lines, indicating potential applications in oncology.

Several synthesis methods exist for [(E)-2-Aminoethenyl]dimethylamine:

  • Direct Amination: This method involves the reaction of dimethylamine with an appropriate vinyl halide under basic conditions.
  • Michael Addition Followed by Deprotection: The compound can be synthesized through a Michael addition reaction followed by deprotection steps to yield the desired amine structure.
  • Reduction of Imines: Starting from an imine precursor formed from aldehyde and dimethylamine, reduction can yield [(E)-2-Aminoethenyl]dimethylamine.

These methods allow for the efficient production of the compound with varying degrees of yield and purity.

[(E)-2-Aminoethenyl]dimethylamine has several notable applications:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Chemical Research: The compound is utilized in various research settings to study reaction mechanisms and develop new synthetic methodologies.
  • Agricultural Chemicals: Its derivatives may find use in agrochemicals due to their biological activity against pests and pathogens.

Interaction studies involving [(E)-2-Aminoethenyl]dimethylamine indicate its potential binding affinity with various biomolecules. For instance:

  • Protein Binding Studies: Research has explored how this compound interacts with proteins involved in neurotransmission, potentially influencing mood regulation pathways.
  • Docking Studies: Computational studies have assessed its binding capabilities with enzymes relevant to metabolic pathways, suggesting avenues for drug development .

These interactions highlight the importance of [(E)-2-Aminoethenyl]dimethylamine in biochemical research and therapeutic applications.

Several compounds share structural similarities with [(E)-2-Aminoethenyl]dimethylamine. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
DimethylamineCH₃-N(CH₃)₂Simple amine; used as a building block
2-AminoethanolHO-CH₂-CH(NH₂)₂Alcohol with amino groups; hydrophilic
N,N-DimethylaminopropylamineCH₃-N(CH₃)-(CH₂)₂-NH₂Longer alkyl chain; potential surfactant
2-(Dimethylamino)acetic acidHOOC-CH(N(CH₃)₂)-COOHAmino acid derivative; biological relevance

[(E)-2-Aminoethenyl]dimethylamine is unique due to its vinyl group, which enhances its reactivity compared to simple amines and provides distinct pathways for chemical transformations.

[(E)-2-Aminoethenyl]dimethylamine has the molecular formula C₄H₁₀N₂ with a molecular weight of 86.14 g/mol. The compound is identified by CAS number 1314992-35-2. Its structure is characterized by a conjugated system with the ethenyl group connecting the amino and dimethylamino functionalities, which contributes to its chemical behavior and reactivity patterns.

The compound's name directly describes its structural elements:

  • The (E) designation indicates a trans configuration across the double bond
  • The aminoethenyl component (H₂N-CH=CH-) forms one part of the molecule
  • The dimethylamine group ((CH₃)₂N-) forms the other component

Physical and Chemical Characteristics

The compound exists as a colorless liquid with a characteristic odor typical of many amine compounds. Its physical properties are influenced by the presence of two nitrogen atoms, which contribute to its basic character and potential for hydrogen bonding interactions. The E-configuration across the double bond creates a linear molecular arrangement that affects its three-dimensional structure and intermolecular interactions.

Structural Identifiers and Properties

Table 1: Chemical Identifiers for [(E)-2-Aminoethenyl]dimethylamine

IdentifierValue
IUPAC Name(E)-N',N'-dimethylethene-1,2-diamine
CAS Number1314992-35-2
Molecular FormulaC₄H₁₀N₂
Molecular Weight86.14 g/mol
SMILES NotationCN(C)/C=C/N
InChIInChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+
InChI KeyZOKQZNQOBOLHCA-ONEGZZNKSA-N

XLogP3

-0.1

Dates

Modify: 2023-08-15

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